Dodecanoic acid, ester with 1,2-propanediol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoic acid, ester with 1,2-propanediol, can be synthesized through the esterification of dodecanoic acid with 1,2-propanediol. This reaction can be catalyzed by either a base or an enzyme. When using a base catalyst, the reaction typically requires high temperatures (around 200°C) and pressure, resulting in a complex mixture of products with a dark color and unpleasant odor . Enzyme-catalyzed esterification, on the other hand, offers milder reaction conditions, higher conversion rates, and cleaner products .
Industrial Production Methods
In industrial settings, the production of this compound, often involves the use of enzyme-catalyzed transesterification reactions. This method is preferred due to its efficiency and the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, ester with 1,2-propanediol, undergoes various chemical reactions, including:
Esterification: The formation of the ester itself from dodecanoic acid and 1,2-propanediol.
Hydrolysis: The ester can be hydrolyzed back into dodecanoic acid and 1,2-propanediol under acidic or basic conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the ester functional group can undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or enzymes, high temperatures (200°C) for base-catalyzed reactions, and milder conditions for enzyme-catalyzed reactions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Hydrolysis: Dodecanoic acid and 1,2-propanediol.
Scientific Research Applications
Dodecanoic acid, ester with 1,2-propanediol, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dodecanoic acid, ester with 1,2-propanediol, primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and stabilization of emulsions. In biological systems, it can enhance the permeability of cell membranes, facilitating the delivery of active compounds . The molecular targets and pathways involved include interactions with lipid bilayers and disruption of microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid (Lauric acid): A saturated fatty acid with strong bactericidal properties.
Propylene glycol monocaprylate: Another ester of propylene glycol with caprylic acid, used for similar applications.
Uniqueness
Dodecanoic acid, ester with 1,2-propanediol, is unique due to its specific combination of dodecanoic acid and 1,2-propanediol, which imparts distinct surfactant and antimicrobial properties. Its ability to act as both an emulsifier and a permeation enhancer makes it particularly valuable in pharmaceutical and cosmetic formulations .
Properties
IUPAC Name |
dodecanoic acid;propane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3(5)2-4/h2-11H2,1H3,(H,13,14);3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRANSBEYQZKFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.CC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021098 | |
Record name | Dodecanoic acid, ester with 1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37321-62-3 | |
Record name | Lauroglycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37321-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanoic acid, ester with 1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecanoic acid, ester with 1,2-propanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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